(R)-4-Hydroxy-2-pentanone
CAS No.:
Cat. No.: VC19426019
Molecular Formula: C5H10O2
Molecular Weight: 102.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H10O2 |
|---|---|
| Molecular Weight | 102.13 g/mol |
| IUPAC Name | (4R)-4-hydroxypentan-2-one |
| Standard InChI | InChI=1S/C5H10O2/c1-4(6)3-5(2)7/h4,6H,3H2,1-2H3/t4-/m1/s1 |
| Standard InChI Key | PCYZZYAEGNVNMH-SCSAIBSYSA-N |
| Isomeric SMILES | C[C@H](CC(=O)C)O |
| Canonical SMILES | CC(CC(=O)C)O |
Introduction
Chemical Identification and Fundamental Properties
Basic Identifiers
(R)-4-Hydroxy-2-pentanone, systematically named (4R)-4-hydroxypentan-2-one, is registered under CAS number 63315-69-5. Its molecular framework consists of a five-carbon chain with a hydroxyl group (-OH) at the fourth carbon and a ketone group (=O) at the second carbon, creating a stereocenter at C4 . The compound’s chirality is critical for its interactions in enantioselective reactions.
Table 1: Core Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 102.13 g/mol |
| Exact Mass | 102.068 Da |
| Polar Surface Area | 37.3 Ų |
| LogP (Partition Coefficient) | 0.346 |
Synonyms and Registry Information
Structural and Stereochemical Features
Molecular Geometry
The (R)-configuration at C4 dictates the spatial arrangement of the hydroxyl group relative to the ketone moiety. Intramolecular hydrogen bonding between the hydroxyl and ketone groups may stabilize the molecule, affecting its boiling point and solubility . The 3D conformer models available in PubChem illustrate staggered and eclipsed conformations, with the lowest-energy conformer favoring a planar arrangement around the ketone group .
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Synthesis and Enantioselective Production
Challenges in Purification
The compound’s polarity and sensitivity to oxidation necessitate inert storage conditions (2–8°C under argon) to prevent degradation into 4-methyl-2-pentanone derivatives . Analytical techniques like chiral gas-liquid chromatography (GLC) are essential for verifying enantiopurity, with columns such as Chiraldex-GTA providing resolution between (R)- and (S)-enantiomers .
Reactivity and Functional Group Transformations
Oxidation and Reduction Pathways
The hydroxyl group at C4 is susceptible to oxidation, potentially forming 4-oxo-2-pentanone using agents like pyridinium chlorochromate (PCC) . Conversely, reduction of the ketone group could yield diols, though such reactions remain speculative without experimental data.
Participation in Condensation Reactions
As a hydroxy ketone, (R)-4-Hydroxy-2-pentanone may undergo aldol condensation, forming β-hydroxy ketone adducts. This reactivity is foundational in constructing complex organic molecules, though specific examples are absent from current literature.
Biological and Industrial Relevance
Enzymatic Interactions
The compound serves as a substrate for dehydrogenases, such as those from Bacillus clausii, which catalyze its conversion into metabolites with potential pharmacological activity . Its role in metabolic pathways remains unclear but could parallel other hydroxy ketones involved in energy metabolism.
Industrial Applications
Future Research Directions
Elucidating Reaction Mechanisms
Quantum mechanical calculations could clarify the compound’s reactivity with atmospheric oxidants like hydroxyl radicals, building on preliminary kinetic studies . Experimental validation of theoretical predictions is critical for applications in environmental chemistry.
Expanding Biotechnological Utilization
Optimizing microbial fermentation pathways to produce (R)-4-Hydroxy-2-pentanone could enhance yield and sustainability. Genetic engineering of E. coli or S. cerevisiae strains may enable scalable biosynthesis.
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